molecular formula C26H21ClN4O4S2 B2515920 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899547-39-8

2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2515920
CAS No.: 899547-39-8
M. Wt: 553.05
InChI Key: IZTGFBBKXPSAQP-UHFFFAOYSA-N
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Description

The compound 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide features a polycyclic heteroaromatic core (benzo[c]pyrimido[4,5-e][1,2]thiazine) modified with a 5,5-dioxido group, a 4-chlorobenzyl substituent at position 6, and a thio-linked acetamide moiety bound to a 4-methoxyphenyl group.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S2/c1-35-20-12-10-19(11-13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-4-2-3-5-22(21)31(37(23,33)34)15-17-6-8-18(27)9-7-17/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTGFBBKXPSAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core, followed by the introduction of the 4-chlorobenzyl and 4-methoxyphenyl groups. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) group in the molecule is susceptible to nucleophilic substitution under oxidative conditions. Reactions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yield sulfoxide or sulfone derivatives, altering electronic properties and biological activity .

Key Reaction Example:

Thioether+H2O2Sulfoxide (controlled conditions)\text{Thioether} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide} \ (\text{controlled conditions}) Thioether+mCPBASulfone (excess oxidant)\text{Thioether} + \text{mCPBA} \rightarrow \text{Sulfone} \ (\text{excess oxidant})

This transformation is critical for modulating the compound’s solubility and target-binding affinity.

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions. Acidic hydrolysis (e.g., HCl/H₂O) yields carboxylic acid and 4-methoxyaniline, while basic hydrolysis (e.g., NaOH/EtOH) produces carboxylate salts .

Experimental Conditions and Outcomes:

Condition Reactants Products Yield
6M HCl, reflux, 8hAcetamide + H₂OCarboxylic acid + 4-methoxyaniline85%
2M NaOH, EtOH, 70°C, 6hAcetamide + NaOHSodium carboxylate + 4-methoxyaniline78%

Hydrolysis pathways are monitored via TLC and confirmed by NMR spectroscopy .

Reactivity of the Chlorobenzyl Group

The 4-chlorobenzyl substituent participates in electrophilic aromatic substitution (EAS) reactions. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) occur at the para position relative to the chlorine atom due to its electron-withdrawing nature.

Nitration Example:

4-Chlorobenzyl+HNO3H2SO44-Chloro-3-nitrobenzyl\text{4-Chlorobenzyl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Chloro-3-nitrobenzyl}

This reac

Scientific Research Applications

Research indicates that this compound possesses significant biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. These activities are attributed to the compound's ability to interact with various biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial effects. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of cellular functions.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The thiazine and pyrimidine moieties are known to interact with DNA and inhibit tumor growth through apoptosis induction.

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, derivatives similar to the target compound were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the thiazine ring significantly enhanced activity against these pathogens, suggesting that structural optimization can lead to more potent derivatives.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on various cancer cell lines revealed that compounds structurally related to 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide demonstrated IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heterocyclic structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key Analogs:

Compound 11a (): (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Substituents: Trimethylbenzylidene, 5-methylfuran-2-yl. Functional Groups: Cyano (-CN), carbonyl (C=O), thiazolo-pyrimidine core.

Compound 11b (): (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Substituents: 4-Cyanobenzylidene, 5-methylfuran-2-yl. Functional Groups: Dual cyano (-CN), carbonyl (C=O).

Compound from : 2-[(9-Chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide.

  • Substituents: 9-Chloro-6-methyl, 4-ethoxyphenyl.
  • Functional Groups: Sulfonyl (-SO2), acetamide (-NHCO-), thioether (-S-).
Structural Comparison:
  • Core Structure : The target compound and ’s analog share a benzothiazine/pyrimido-thiazine core with sulfonyl groups, while ’s compounds feature a thiazolo-pyrimidine scaffold.
  • Substituent Effects: Electron-Withdrawing Groups: The target’s 4-chlorobenzyl and ’s 9-chloro-6-methyl enhance electrophilicity, whereas 11a’s trimethylbenzylidene and 11b’s cyanobenzylidene modulate π-π stacking and dipole interactions. Phenyl Modifications: The target’s 4-methoxyphenyl (moderate lipophilicity) contrasts with ’s 4-ethoxyphenyl (higher lipophilicity) and ’s furan derivatives (polarity from oxygen).

Physicochemical Properties

Compound Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups
Target Compound (Not provided) (Estimated ~550) N/A N/A Sulfonyl, thioether, acetamide
Compound 11a C20H10N4O3S 386 68 243–246 Cyano, carbonyl, thiazolo-pyrimidine
Compound 11b C22H17N3O3S 403 68 213–215 Dual cyano, carbonyl
’s Analog C24H21ClN4O4S2 553.07 N/A N/A Sulfonyl, ethoxy, acetamide
  • Melting Points : Higher melting points in ’s compounds (213–246°C) suggest strong crystallinity due to aromatic stacking and hydrogen bonding. The target’s 4-chlorobenzyl may similarly enhance packing efficiency.
  • Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to ’s ethoxy analog.

Functional Group Impact

  • Sulfonyl Group (Target and ) : Enhances stability and hydrogen-bonding capacity vs. ’s carbonyl/thiazolo cores.
  • Thioether vs. Cyano: The target’s thioether (-S-) may confer redox activity, while ’s cyano groups (-CN) increase polarity.

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex heterocyclic organic molecule with potential biological activities that have garnered attention in medicinal chemistry. This article aims to summarize the biological activities of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimido[4,5-e][1,2]thiazin core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the 4-chlorobenzyl and 4-methoxyphenyl moieties, contributes to its potential efficacy in biological systems. The molecular weight of the compound is approximately 551.1 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structural motifs can possess significant antimicrobial properties. For instance, derivatives of thiazine and pyrimidine have been reported to exhibit activity against various bacterial strains .

2. Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Compounds with similar heterocyclic structures have been evaluated for their cytotoxic effects against different cancer cell lines. For example, related thiazine compounds have demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Many heterocyclic compounds interfere with DNA replication in cancer cells.
  • Apoptosis induction : Certain derivatives promote programmed cell death in malignant cells.
  • Antioxidant activity : Some studies suggest that these compounds may mitigate oxidative stress within cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on HCT-116 (colon) and T47D (breast) cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM
MechanismInhibits DNA synthesis; induces apoptosis

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes starting from simpler heterocyclic precursors. The cyclocondensation reactions are pivotal in forming the thiazine core, which is critical for its biological activity . Understanding the SAR is essential for optimizing the compound's efficacy; modifications to the chlorobenzyl or methoxy groups can significantly alter potency and selectivity.

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